

Application Note: Quantifying Stored Sialic Acid Using Mass Spectrometry

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Compound of Interest

Compound Name: Sasd

Cat. No.: B13415198

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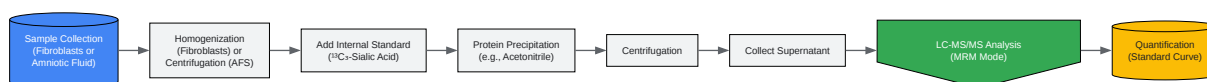
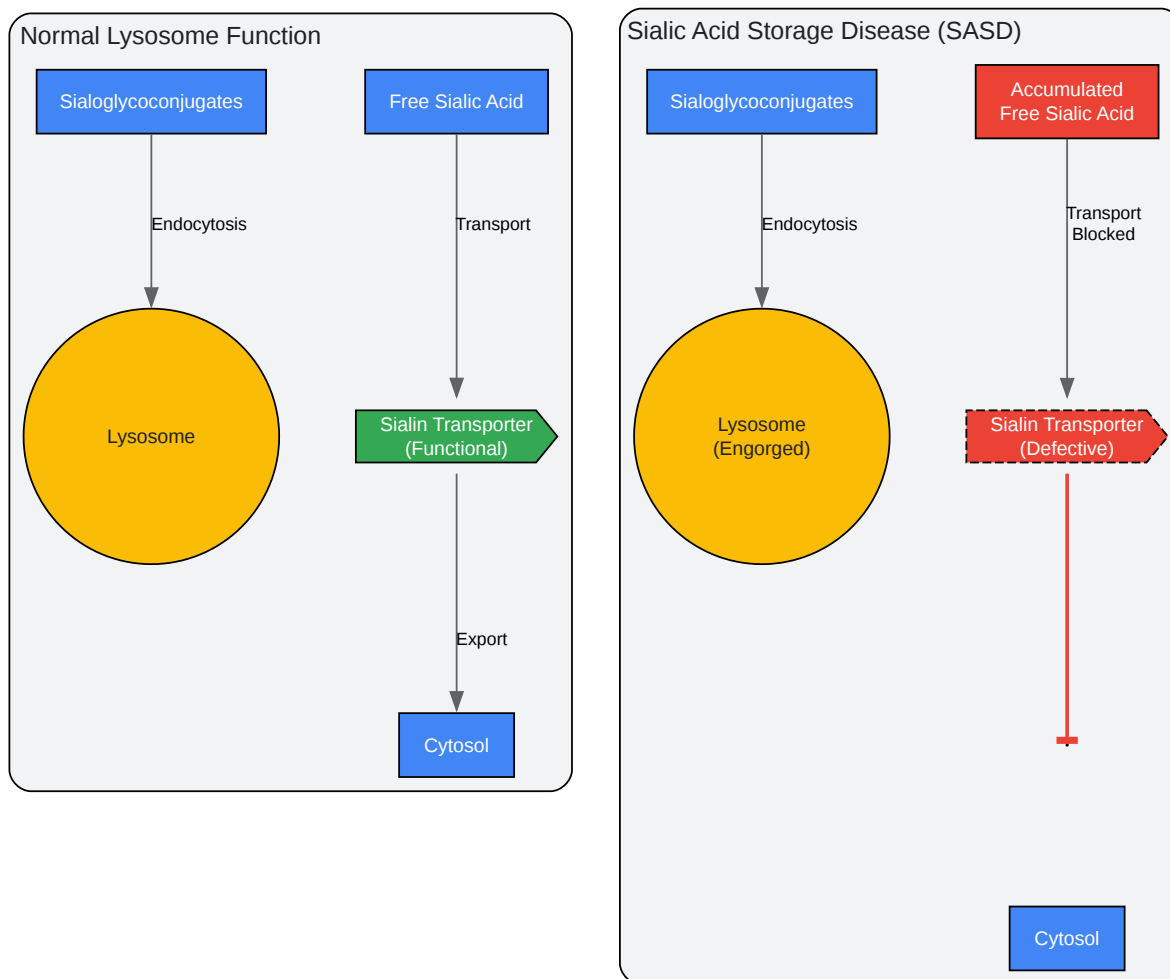
Audience: Researchers, scientists, and drug development professionals.

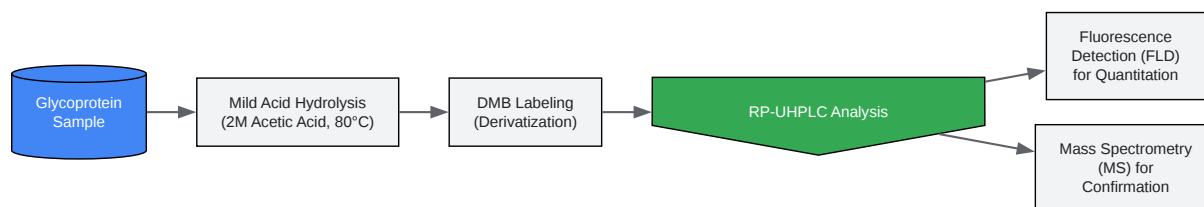
Introduction Sialic acids are a family of nine-carbon acidic monosaccharides typically found at the terminal positions of glycan chains on glycoproteins and glycolipids. They play crucial roles in numerous biological processes, including cell-cell recognition, immune responses, and signal transduction. The accurate quantification of sialic acid is critical, particularly in the context of Sialic Acid Storage Diseases (**SASD**), a group of autosomal recessive lysosomal storage disorders. These diseases are caused by mutations in the SLC17A5 gene, which encodes for the lysosomal sialic acid transporter, sialin. A defective sialin transporter leads to the accumulation of free sialic acid within the lysosomes, resulting in a spectrum of neurodegenerative phenotypes ranging from the milder Salla disease to the severe Infantile Sialic Acid Storage Disease (ISSD).^{[1][2]}

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a robust, sensitive, and specific method for the definitive diagnosis and monitoring of **SASD**.^[3] This technique allows for the direct quantification of free sialic acid in various biological matrices, including amniotic fluid, cultured fibroblasts, and urine, providing a clear distinction between affected individuals and healthy controls.^{[1][4]} This application note provides detailed protocols for the quantification of stored free sialic acid using LC-MS/MS, presents typical quantitative data, and illustrates the underlying pathological mechanism and experimental workflows.

Pathophysiology of Sialic Acid Storage Disease

Sialic Acid Storage Disease results from the malfunction of the sialin protein, a lysosomal membrane transporter responsible for exporting free sialic acid—generated from the breakdown of glycoconjugates—from the lysosome into the cytoplasm. In affected individuals, this transport is impaired, leading to the pathological accumulation of free sialic acid within the lysosome.





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